molecular formula C26H23N3O2 B2756109 8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-51-1

8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2756109
CAS No.: 866349-51-1
M. Wt: 409.489
InChI Key: LQLJGBSYMRNGIH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a tricyclic scaffold combining pyrazole and quinoline moieties. The structure features:

  • 8-Methoxy group: Enhances electron density and may influence binding to hydrophobic pockets in biological targets.
  • 5-[(3-Methylphenyl)methyl] side chain: Contributes to lipophilicity, affecting membrane permeability and pharmacokinetics.

Pyrazolo[4,3-c]quinolines are pharmacologically significant, with documented roles as anticancer, anti-inflammatory, and benzodiazepine receptor ligands . The specific substitution pattern in this compound suggests tailored interactions with enzymes like cyclooxygenase-2 (COX-2) or phosphodiesterase 4 (PDE4), though explicit data for this derivative are pending in the literature.

Properties

IUPAC Name

8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-17-5-4-6-18(13-17)15-29-16-23-25(19-7-9-20(30-2)10-8-19)27-28-26(23)22-14-21(31-3)11-12-24(22)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLJGBSYMRNGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic routes often include the formation of intermediate compounds through reactions such as alkylation, cyclization, and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.

Biology

Bioactivity : Research indicates that 8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline exhibits potential bioactive properties:

  • Anticancer Activity : Studies have demonstrated its ability to inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for drug development in infectious diseases.

Medicine

In medical research, this compound is being explored for its therapeutic potential:

  • Targeting Molecular Pathways : It has been studied for its ability to interact with enzymes and receptors pertinent to cancer and infectious diseases.
  • Drug Development : Its unique structure allows for modifications that can enhance efficacy and selectivity against specific targets.

Industry

In industrial applications, 8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is being investigated for:

  • Advanced Materials : Its properties are being explored for use in organic semiconductors and dyes in electronic applications.

Anticancer Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazoloquinolines, including the target compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, attributed to the compound's ability to induce apoptosis through the inhibition of specific kinases involved in cell signaling pathways.

Antimicrobial Efficacy

Research conducted at a prominent university demonstrated that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.

Summary of Applications

Application AreaDescriptionNotable Findings
ChemistryBuilding block for organic synthesisForms stable complexes with metal ions
BiologyAnticancer and antimicrobial activityInhibits cancer cell lines; effective against bacteria
MedicineTherapeutic agent targeting molecular pathwaysPotential for drug development in cancer and infectious diseases
IndustryUse in advanced materialsInvestigated for organic semiconductors

Mechanism of Action Overview

MechanismDescription
Enzyme InhibitionTargets tyrosine kinases involved in cell proliferation
Apoptosis InductionTriggers programmed cell death in cancer cells
Antimicrobial ActionDisrupts bacterial cell wall synthesis

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional analysis of analogous pyrazolo[4,3-c]quinolines is provided below:

Structural Modifications and Pharmacological Implications

Compound Name Substituents (Positions) Key Differences Biological Activity Reference
Target Compound 8-OCH₃, 3-(4-OCH₃Ph), 5-(3-MeBz) Balanced lipophilicity and electronic effects Hypothesized anticancer/anti-inflammatory (based on class)
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline () 8-CH₃, 3-Ph, 5-(4-MeBz) Reduced electron-donating capacity (methyl vs. methoxy) Unreported, but methyl groups may limit solubility
8-Fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline () 8-F, 3-(4-FPh), 5-(2-OCH₃Bz) Fluorine increases electronegativity; 2-methoxybenzyl alters steric profile Potential CNS activity (fluorine enhances BBB penetration)
8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline () 8-OCH₂CH₃, 3-(4-OCH₃Ph), 5-(3-MeBz) Ethoxy group extends metabolic half-life vs. methoxy Improved pharmacokinetics predicted
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline () 3-(4-OCH₂CH₃Ph), 7,8-OCH₃, 5-(3-OCH₃Bz) Multiple methoxy groups increase polarity Likely reduced bioavailability vs. target compound

Computational and Experimental Data

  • Conformational Stability : The 3-(4-methoxyphenyl) group in the target compound may adopt a planar conformation, favoring π-π stacking with aromatic residues in enzymes. In contrast, bulkier substituents (e.g., 3-methylphenyl in ) could distort binding .
  • methyl groups in , which lack lone pairs for H-bonding) .

Biological Activity

8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H22N2O2
  • Molecular Weight : 338.4 g/mol

The presence of methoxy groups and a pyrazoloquinoline core contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes:

  • Inhibition of Enzymes : It has been shown to inhibit specific kinases such as BRAF and EGFR, which are crucial in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Biological Activity Overview

Activity TypeObserved EffectsReferences
AnticancerInhibits BRAF(V600E), EGFR; induces apoptosis
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies

  • Anticancer Activity :
    A study investigated the anticancer effects of the compound on various cancer cell lines, including breast and lung cancers. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a notable induction of apoptosis observed through flow cytometry assays. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Antimicrobial Efficacy :
    Another study assessed the antimicrobial potential against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, suggesting it could serve as a lead compound for developing new antibiotics .
  • Anti-inflammatory Studies :
    In vitro experiments showed that treatment with the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures stimulated with LPS. This indicates its potential use in treating inflammatory diseases .

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